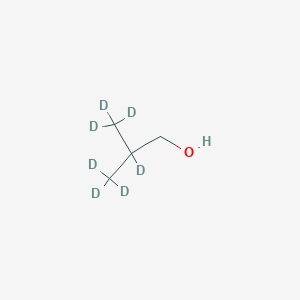

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

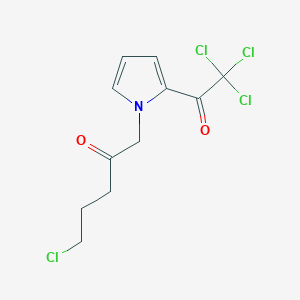

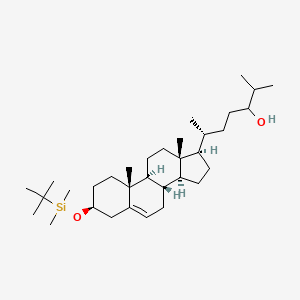

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol, also known as 2-Methyl-d3-propyl-2,3,3,3-d4-ethanol, is a unique alcohol molecule that is used in various scientific research applications. This molecule is composed of four carbon atoms and one oxygen atom, with the oxygen atom being replaced by a deuterium atom. Due to its unique structure, it has been used in a variety of research applications, including biochemical and physiological studies. We will also discuss potential future directions for research with this molecule.

Wissenschaftliche Forschungsanwendungen

Carcinogenic and Mutagenic Effects: Studies on higher alcohols, including 2-methyl-1-propylic alcohol, have demonstrated their carcinogenic and mutagenic effects. These substances are found in alcoholic drinks, cosmetics, and other luxury items, and their widespread use by the chemical industry suggests the need for establishing limitations on their concentrations in consumer products to mitigate work- and industry-related cancer risks (Gibel, Lohs, Wildner, & Schramm, 1974).

Activity in the Methyl Coenzyme M Reductase System: The modification of coenzyme M analogues, including propyl-coenzyme M, has been studied in the context of the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum. This research has implications for understanding the metabolic pathways in microorganisms (Gunsalus, Romesser, & Wolfe, 1978).

Bio-Diesel and Bio-Lubricant Synthesis: The transesterification of vegetable oil with lower and higher alcohols, such as n-propanol, for the synthesis of bio-diesel and bio-lubricants has been investigated. This research is significant for the development of sustainable energy sources (Bokade & Yadav, 2007).

Intramolecular Hydrogen Atom Abstraction: The study of intramolecular hydrogen atom abstraction in compounds like 1-bromo-2-methyl-2-propyl ether derivatives of alcohols has implications for chemical synthesis and manipulation of molecular structures (Bruncková, Crich, & Yao, 1994).

Isomerization and Dehydration Studies: Research on Fe+-mediated isomerization and dehydration of n-propyl and isopropyl alcohols has provided insights into the structural details and reaction mechanisms of these processes, important for understanding chemical reactions involving alcohols (Trage, Schröder, & Schwarz, 2003).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-UAVYNJCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CO)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678662 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219804-53-1 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)

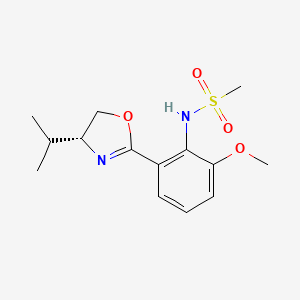

![N-[2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B1144849.png)

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)